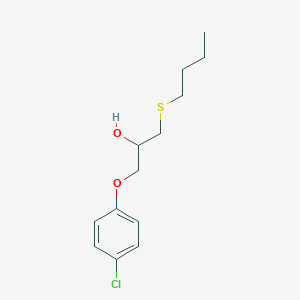
1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol
Übersicht
Beschreibung
1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol is an organic compound with the molecular formula C13H19ClO3S This compound is characterized by the presence of a butylsulfanyl group, a chlorophenoxy group, and a propanol backbone
Vorbereitungsmethoden
The synthesis of 1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)propan-2-ol with butylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process efficiently .
Analyse Chemischer Reaktionen
1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenoxy group can be reduced to a phenol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phenols, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The chlorophenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol can be compared with similar compounds such as:
1-(Butylsulfinyl)-3-(4-chlorophenoxy)-2-propanol: This compound has a sulfinyl group instead of a sulfanyl group, which affects its reactivity and biological activity.
1-(Butylsulfonyl)-3-(4-chlorophenoxy)-2-propanol: This compound has a sulfonyl group, making it more oxidized and potentially more reactive.
1-(Benzenesulfonyl)-3-(2-chlorophenoxy)propan-2-ol: This compound has a benzenesulfonyl group, which significantly alters its chemical properties and applications.
Eigenschaften
IUPAC Name |
1-butylsulfanyl-3-(4-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO2S/c1-2-3-8-17-10-12(15)9-16-13-6-4-11(14)5-7-13/h4-7,12,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELOLBVBSUJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromothiophen-2-yl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3464524.png)
![1-(2-Chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine](/img/structure/B3464530.png)
![2-[(2-Aminophenyl)thio]-N-(phenylmethyl)acetamide](/img/structure/B3464552.png)
![2-[(4-Nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfanyl]aniline](/img/structure/B3464558.png)
![4-[[(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide](/img/structure/B3464565.png)
![N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464570.png)
![ETHYL 2-{[4-CYANO-1-(PIPERIDIN-1-YL)-5,6,7,8-TETRAHYDROISOQUINOLIN-3-YL]SULFANYL}ACETATE](/img/structure/B3464599.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3464615.png)
![N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3464618.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3464626.png)
![N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROPANAMIDE](/img/structure/B3464631.png)
![10-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3464638.png)
![N-cyclohexyl-2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3464642.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone](/img/structure/B3464647.png)
